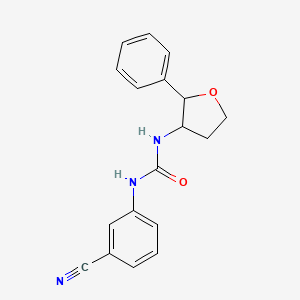
1-(3-Cyanophenyl)-3-(2-phenyloxolan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-(2-phenyloxolan-3-yl)urea, commonly known as CPPOU, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
CPPOU exerts its therapeutic effects by targeting various signaling pathways in the body. In cancer cells, CPPOU induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation reduction is achieved through the inhibition of the NF-κB pathway. Neuroprotective effects are mediated by the activation of the Nrf2/ARE pathway and inhibition of the JNK pathway.
Biochemical and Physiological Effects:
CPPOU has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, inducing apoptosis, and reducing inflammation. These effects are achieved through the modulation of various signaling pathways in the body, as discussed above.
Advantages and Limitations for Lab Experiments
CPPOU has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CPPOU has limited water solubility, which can make it challenging to work with in some experimental settings. Additionally, more research is needed to fully understand the safety and toxicity of CPPOU, which can limit its use in some experiments.
Future Directions
There are several future directions for research on CPPOU. One area of interest is the development of CPPOU-based therapies for cancer, inflammation, and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of CPPOU and its effects on various signaling pathways in the body. Finally, more studies are needed to assess the safety and toxicity of CPPOU, which will be critical for its future use in clinical settings.
Synthesis Methods
CPPOU can be synthesized through a multi-step process involving the reaction of 3-cyanophenyl isocyanate with 2-phenyloxirane in the presence of a base. The resulting intermediate is then treated with urea to yield CPPOU. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
CPPOU has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CPPOU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have revealed that CPPOU can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CPPOU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(3-cyanophenyl)-3-(2-phenyloxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-12-13-5-4-8-15(11-13)20-18(22)21-16-9-10-23-17(16)14-6-2-1-3-7-14/h1-8,11,16-17H,9-10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKKXJJXOAOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)NC2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)


![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)